2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide
Description
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide is a benzamide derivative characterized by a dichlorinated benzoyl group and a phenyl ring substituted with a pyrrolidine moiety at the ortho position. Its molecular formula is C₁₉H₁₇Cl₂N₂O, with a molecular weight of 360.26 g/mol. The chlorine atoms at the 2- and 5-positions of the benzamide ring likely enhance lipophilicity and binding affinity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C17H16Cl2N2O |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H16Cl2N2O/c18-12-7-8-14(19)13(11-12)17(22)20-15-5-1-2-6-16(15)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,20,22) |
InChI Key |
NCKYQEWGHOIVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Phenyl Intermediate: This step involves the reaction of 2-chloropyridine with pyrrolidine under basic conditions to form the pyrrolidinyl phenyl intermediate.
Coupling with Benzamide: The intermediate is then coupled with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Substitution: The dichloro groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It serves as a tool for studying the interactions of pyrrolidine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, potentially inhibiting their function . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in cellular signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide with related benzamide derivatives:
Key Observations :
- Chlorine Substitution : The dichloro substitution in the target compound increases lipophilicity (higher LogP) compared to the dioxopyrrolidin analog , which contains polar ketone groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Pyrrolidine vs.
- Aromatic Substituents : The trimethoxyphenyl group in the oxamide derivative introduces hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorines in the target compound.
Pharmacological and Functional Comparisons
Kappa Opioid Receptor (KOR) Antagonists
Compounds with pyrrolidine or piperidine moieties, such as JDTic and norBNI, are long-acting KOR antagonists .
- Mechanism: Long-acting KOR antagonists like norBNI disrupt receptor signaling via c-Jun N-terminal kinase (JNK) activation, leading to prolonged effects . If the target compound shares this mechanism, its dichloro substitution might enhance binding stability.
- Duration of Action: The pyrrolidine group in the target compound could mimic the piperidine structure in JDTic, contributing to sustained receptor interactions. However, the absence of covalent binding motifs (e.g., guanidine in norBNI) may limit its duration compared to these analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
